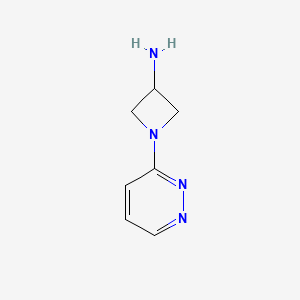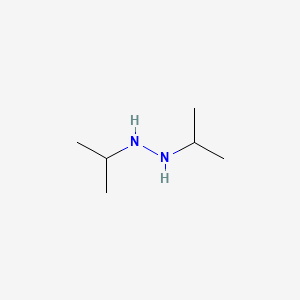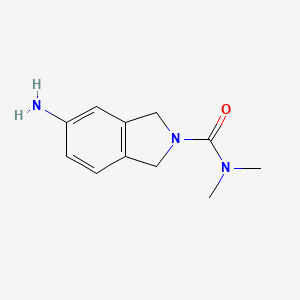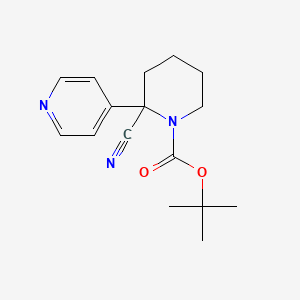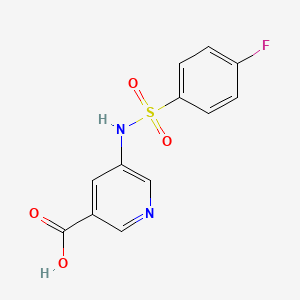
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-fluorobenzenesulfonamido group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid typically involves the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino group is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonamide.
Carboxylation: Finally, the compound is carboxylated at the 3-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide or carboxylic acid groups.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom may enhance binding affinity through hydrophobic interactions. The carboxylic acid group can also participate in ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but lacks the sulfonamide group.
5-(4-Chlorobenzenesulfonamido)pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
5-(4-Methylbenzenesulfonamido)pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid is unique due to the presence of both the sulfonamide and fluorine groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H9FN2O4S |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)sulfonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-1-3-11(4-2-9)20(18,19)15-10-5-8(12(16)17)6-14-7-10/h1-7,15H,(H,16,17) |
InChI Key |
LXSBANJPQYFVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


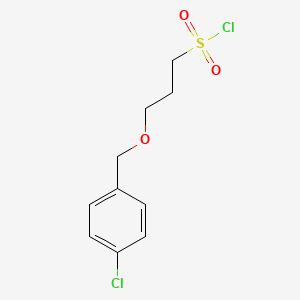
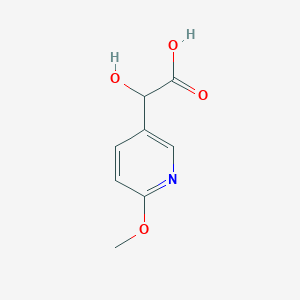
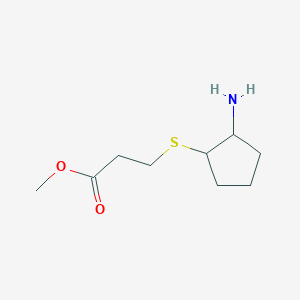
![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)
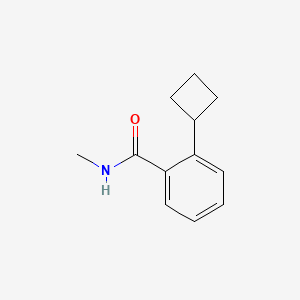
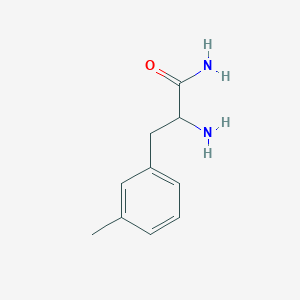
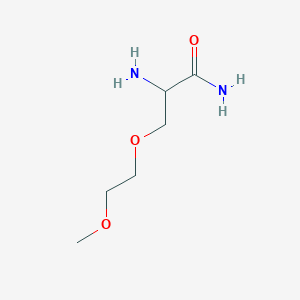
![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
